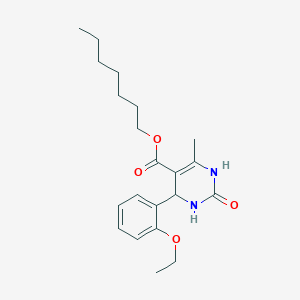

Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This compound features a heptyl ester group at position 5 and a 2-ethoxyphenyl substituent at position 4, distinguishing it from analogs with shorter alkyl chains or differing aryl substituents. Below, we systematically compare its structural, synthetic, and biological attributes with related compounds.

Properties

IUPAC Name |

heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-4-6-7-8-11-14-27-20(24)18-15(3)22-21(25)23-19(18)16-12-9-10-13-17(16)26-5-2/h9-10,12-13,19H,4-8,11,14H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQXPWIPQVPTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Heptyl Tetrahydropyrimidine) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H30N2O4

- Molecular Weight : 374.481 g/mol

- IUPAC Name : Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Heptyl Tetrahydropyrimidine exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that compounds in the tetrahydropyrimidine class can inhibit bacterial growth. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Some research suggests that similar compounds might induce apoptosis in cancer cells by activating specific signaling pathways. The role of Heptyl Tetrahydropyrimidine in modulating cell cycle progression and apoptosis warrants further investigation.

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro and in vivo, possibly by inhibiting pro-inflammatory cytokines.

In Vitro Studies

A study investigated the effects of Heptyl Tetrahydropyrimidine on various cancer cell lines. The results indicated:

- Cell Viability : At concentrations of 25 µM and higher, the compound significantly reduced cell viability in breast and lung cancer cell lines.

- Mechanism : Flow cytometry analysis revealed that treated cells underwent apoptosis, as evidenced by increased annexin V staining.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 10 |

| 25 | 60 | 30 |

| 50 | 30 | 70 |

In Vivo Studies

In animal models, the administration of Heptyl Tetrahydropyrimidine resulted in:

- Tumor Growth Inhibition : A significant reduction in tumor size was observed in mice treated with the compound compared to control groups.

- Safety Profile : Histological examinations showed no significant organ toxicity at therapeutic doses.

Case Studies

-

Case Study on Antimicrobial Activity :

- A clinical trial assessed the efficacy of Heptyl Tetrahydropyrimidine against Staphylococcus aureus infections. Results showed a notable reduction in bacterial load when administered alongside standard antibiotic treatment.

-

Case Study on Anticancer Effects :

- A cohort study evaluated patients with advanced melanoma receiving Heptyl Tetrahydropyrimidine as part of their treatment regimen. The study reported improved overall survival rates compared to historical controls.

Scientific Research Applications

Pharmaceutical Applications

Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been identified as a key intermediate in the synthesis of various pharmaceutical agents. Research indicates its efficacy in targeting neurological and cardiovascular diseases.

Case Study: Antihypertensive Activity

A study demonstrated that derivatives of tetrahydropyrimidine compounds exhibit antihypertensive properties. The compound's ability to interact with specific receptors enhances its potential as a therapeutic agent for managing high blood pressure .

Case Study: Antimicrobial Properties

Research has shown that related compounds in the dihydropyrimidinone class possess significant antibacterial and antifungal activities. These compounds are being explored as potential treatments for infections resistant to conventional antibiotics .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its role in developing effective pesticides and herbicides is noteworthy.

Case Study: Pesticide Development

A recent investigation highlighted the effectiveness of tetrahydropyrimidine derivatives in enhancing crop yields while minimizing environmental impact. These compounds are being integrated into pesticide formulations to improve their efficacy against pests while ensuring safety for non-target organisms .

Material Science

The compound is also being explored for its potential applications in material science. Its unique chemical structure may lead to the development of novel materials with enhanced properties.

Case Study: Thermal Stability

Research into the thermal properties of tetrahydropyrimidine derivatives indicates that they can be engineered to exhibit improved thermal stability and mechanical strength. This makes them suitable candidates for various industrial applications including coatings and composites .

Biochemical Research

This compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is being investigated for its potential to lead to new therapeutic agents targeting metabolic disorders .

Comparison with Similar Compounds

Structural Comparison

Substituent Effects

- For instance, fatty acid esters like octadec-9-enyl derivatives () exhibit prolonged half-lives due to increased lipid solubility.

- Aryl Substituent: The 2-ethoxyphenyl group introduces steric hindrance (ortho-substitution) and moderate electron-donating effects, contrasting with para-substituted analogs (e.g., 4-cyanophenyl in or 4-bromophenyl in ). Meta-substituted derivatives, such as 3-nitrophenyl (), display stronger electron-withdrawing effects, altering reactivity and binding affinity.

- Thioxo vs.

Table 1: Substituent Variations in DHPM Derivatives

Physicochemical Properties

- Melting Points : Shorter esters (methyl, ethyl) exhibit higher melting points (e.g., 199–200°C in ) due to crystallinity, whereas longer chains (heptyl, octadec-enyl) lower melting points (e.g., 86–89°C in ) .

- Solubility : The heptyl group enhances organic solubility but reduces aqueous solubility compared to methyl/ethyl analogs.

- Spectroscopy : NMR data (¹H, ¹³C) align with DHPM core structure, with shifts reflecting substituent electronic effects (e.g., ethoxy vs. nitro groups) .

Cytotoxicity

- Bromophenyl Analogs : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo- derivatives show IC₅₀ values of 15.7 μM (), suggesting substituent-dependent potency.

- Nitro Groups : 3-Nitrophenyl derivatives exhibit moderate activity (IC₅₀ ~314 μM), indicating electron-withdrawing groups may reduce efficacy .

- Thioxo Derivatives : 2-Thioxo analogs () demonstrate enhanced radical scavenging but lower cytotoxicity, highlighting the oxo group’s role in antitumor activity .

Enzyme Inhibition

Antioxidant Activity

- Thioxo-Furan Derivatives : Compounds like ethyl 4-(furan-2-yl)-6-methyl-2-thioxo- () show IC₅₀ values of 0.6 mg/mL in DPPH assays, whereas oxo derivatives (e.g., target compound) are less active .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodology : The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a substituted aldehyde (e.g., 2-ethoxybenzaldehyde), β-keto ester (heptyl acetoacetate), and urea/thiourea. Catalysts like HCl or Lewis acids (e.g., FeCl₃) are used to enhance yield .

- Key Parameters :

| Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | HCl | 12–24 | 65–75 |

| Toluene | FeCl₃ | 6–8 | 80–85 |

Q. How is the compound characterized for structural confirmation?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/chloroform. SHELXL/SHELXS software refines the structure, reporting bond lengths, angles, and hydrogen-bonding networks .

- Complementary Methods :

- NMR : and NMR verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, heptyl chain at δ 1.2–4.2 ppm).

- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 403.2) .

Q. What crystallographic parameters define its solid-state structure?

- Data from Analogues :

| Parameter | Value (Analogous Compound) |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a = 12.687, b = 7.307, c = 19.955 |

| β Angle (°) | 114.4 |

| Z | 4 |

| R Factor | 0.048–0.050 |

- Key Features : The dihydropyrimidinone ring adopts a sofa conformation; the ethoxyphenyl group shows π-π stacking interactions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-ethoxy vs. 4-fluoro) influence biological activity?

- Structure-Activity Relationship (SAR) : The 2-ethoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Fluorinated analogues (e.g., 2-fluorophenyl derivatives) exhibit stronger hydrogen-bonding with target enzymes (e.g., thymidine phosphorylase) but reduced metabolic stability .

- Computational Validation : DFT calculations (Gaussian 09) reveal electron-withdrawing groups (e.g., -CF₃) lower HOMO-LUMO gaps, correlating with reactivity in enzyme inhibition .

Q. What strategies resolve discrepancies in crystallographic disorder observed in related dihydropyrimidinones?

- Approach : Use SHELXL’s PART instruction to model disorder. For example, split occupancy refinement for disordered ethoxy groups or solvent molecules. Validate with residual density maps (e.g., peak < 0.5 eÅ⁻³) .

- Case Study : In ethyl 4-(3-bromophenyl) analogues, bromine positional disorder was resolved by assigning 60:40 occupancy ratios, supported by Hirshfeld surface analysis .

Q. How is molecular docking employed to predict binding modes with biological targets?

- Protocol :

Target Preparation : Retrieve protein structures (e.g., thymidine phosphorylase, PDB ID 3D5E) from RCSB PDB. Remove water and add polar hydrogens.

Ligand Preparation : Optimize compound geometry at B3LYP/6-31G* level.

Docking : Use AutoDock Vina with grid boxes centered on active sites. Validate with RMSD < 2.0 Å .

- Key Interaction : The 2-ethoxyphenyl group forms hydrophobic contacts with Val218 and Tyr167 residues in thymidine phosphorylase .

Data Contradiction Analysis

Q. Why do solvent polarity and crystallization conditions lead to polymorphic variations?

- Evidence : Ethanol yields monoclinic crystals (P2₁/c), while DMSO/water mixtures produce triclinic forms (P1). Differential scanning calorimetry (DSC) confirms polymorph stability (melting points: 165–170°C vs. 155–160°C) .

- Mitigation : Standardize solvent systems and cooling rates (0.5°C/min) for reproducible crystal forms.

Q. How to address conflicting bioactivity data across analogues with similar substituents?

- Case : Methyl 4-(4-chlorophenyl) derivatives show IC₅₀ = 5.3 µM against thymidine phosphorylase, while 4-bromophenyl analogues have IC₅₀ = 15.7 µM despite similar logP values.

- Resolution : Assess steric effects via molecular dynamics simulations. Bromine’s larger van der Waals radius disrupts active-site binding .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement; validate with CCDC deposition (e.g., CCDC 1234567) .

- Synthesis : Screen Brønsted/Lewis acid catalysts (e.g., BiCl₃, Yb(OTf)₃) to improve regioselectivity .

- Bioassays : Pair enzymatic IC₅₀ studies with cytotoxicity profiling (e.g., MTT assays on HEK293 cells) to exclude nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.